molecular formula C8H10N2O3 B14634937 2-(3-Nitroanilino)ethanol CAS No. 55131-09-4

2-(3-Nitroanilino)ethanol

Cat. No.: B14634937
CAS No.: 55131-09-4
M. Wt: 182.18 g/mol
InChI Key: HEHDBOAKGSCPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Nitroanilino)ethanol is an organic compound with the molecular formula C8H10N2O3 It consists of an ethanol group attached to a 3-nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitroanilino)ethanol typically involves the nitration of aniline followed by the reaction with ethylene oxide. The nitration process introduces a nitro group to the aniline, and the subsequent reaction with ethylene oxide forms the ethanol group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and subsequent reactions in batch or continuous flow reactors. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitroanilino)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitroaniline derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, forming 2-(3-Aminoanilino)ethanol.

    Substitution: The ethanol group can participate in substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

    Substitution: Acidic or basic catalysts can facilitate substitution reactions.

Major Products

    Oxidation: Nitroaniline derivatives.

    Reduction: 2-(3-Aminoanilino)ethanol.

    Substitution: Various ethers and esters depending on the substituents used.

Scientific Research Applications

2-(3-Nitroanilino)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Nitroanilino)ethanol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress. Additionally, the ethanol group can interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Nitroanilino)ethanol: Similar structure but with the nitro group at the 2-position.

    2-(4-Nitroanilino)ethanol: Similar structure but with the nitro group at the 4-position.

    2-(4-Amino-2-nitroanilino)ethanol: Contains both amino and nitro groups.

Uniqueness

2-(3-Nitroanilino)ethanol is unique due to the specific positioning of the nitro group at the 3-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in the compound’s interactions with other molecules and its overall properties.

Properties

CAS No.

55131-09-4

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

2-(3-nitroanilino)ethanol

InChI

InChI=1S/C8H10N2O3/c11-5-4-9-7-2-1-3-8(6-7)10(12)13/h1-3,6,9,11H,4-5H2

InChI Key

HEHDBOAKGSCPGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.